molecular formula C8H6BrN3O2S3 B2496589 4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione CAS No. 1232806-15-3

4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione

Cat. No.: B2496589
CAS No.: 1232806-15-3
M. Wt: 352.24
InChI Key: LWCCJVFKTZFOJM-UHFFFAOYSA-N
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Description

4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione is a complex organic compound that features a pyrimidine ring substituted with an amino group, a sulfonyl group attached to a bromothiophene moiety, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione is unique due to its combination of a pyrimidine core with a bromothiophene sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

Biological Activity

4-Amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione is a compound of significant interest due to its unique structural features, including a pyrimidine core and a bromothiophene sulfonyl group. This compound has been investigated for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Pyrimidine Ring : A six-membered aromatic ring with nitrogen atoms.
  • Bromothiophene Group : A five-membered ring containing sulfur and bromine, which enhances biological activity.
  • Sulfonamide Moiety : Contributes to the compound's interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including this specific thione, exhibit significant anticancer properties. The compound has been shown to selectively inhibit kinases involved in cancer cell proliferation, which is crucial for the development of new cancer therapies.

Case Study: In Vitro Cytotoxicity

In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values indicating potent activity against specific cancer types. For example, compounds with similar structures have been reported to inhibit the growth of breast cancer cell lines (MCF-7) effectively .

CompoundCell LineIC50 (nM)
4-Amino-5-thioneMCF-79.1
Related ThienopyrimidinesMDA-MB-23128.0

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains and demonstrated effective inhibition, particularly against pathogens like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent .

Bacterial StrainMIC (μM)
E. coli0.21
P. aeruginosa0.25

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

The precise mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest it interacts with key molecular targets such as kinases and enzymes involved in cell signaling pathways. For instance, it may act by inhibiting urease activity, which is implicated in certain infections .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound stands out due to its unique combination of functional groups that enhance its biological profile.

Compound NameStructural FeaturesBiological Activity
2-Amino-N-(phenyl)acetamideSimple acetamideModerate antibacterial
4-Amino-N-(4-methylphenyl)-N'-(pyrimidin-2-yldisulfanyl)acetamideSimilar sulfonamide structureAntimicrobial
N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamidePyrimidine ring, sulfonamideAntibacterial

Properties

IUPAC Name

6-amino-5-(5-bromothiophen-2-yl)sulfonyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2S3/c9-5-1-2-6(16-5)17(13,14)4-3-11-8(15)12-7(4)10/h1-3H,(H3,10,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCCJVFKTZFOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)C2=C(NC(=S)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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